molecular formula C12H4Br6 B155695 3,3',4,4',5,5'-Hexabromobiphenyl CAS No. 60044-26-0

3,3',4,4',5,5'-Hexabromobiphenyl

Cat. No.: B155695
CAS No.: 60044-26-0
M. Wt: 627.6 g/mol
InChI Key: UXOOFXUEODCAIP-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexabromobiphenyl is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a member of the polybrominated biphenyls, a group of synthetic organic compounds containing multiple bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out by treating biphenyl with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of 3,3’,4,4’,5,5’-Hexabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is obtained as a solid, which is then processed into various forms for industrial use .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’,5,5’-Hexabromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can have different degrees of bromination and functionalization .

Scientific Research Applications

3,3’,4,4’,5,5’-Hexabromobiphenyl has several scientific research applications:

Mechanism of Action

3,3’,4,4’,5,5’-Hexabromobiphenyl exerts its effects by binding to the XRE promoter region of genes it activates. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons through this mechanism .

Comparison with Similar Compounds

  • 2,2’,4,4’,5,5’-Hexabromobiphenyl
  • 2,2’,3,4,4’,5,5’-Heptabromobiphenyl
  • 2,2’,4,4’,6,6’-Hexabromobiphenyl

Comparison: 3,3’,4,4’,5,5’-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other hexabromobiphenyls, it has distinct toxicological properties and environmental persistence .

Properties

IUPAC Name

1,2,3-tribromo-5-(3,4,5-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOOFXUEODCAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208772
Record name 3,3',4,4',5,5'-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60044-26-0
Record name PBB 169
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60044-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4',5,5'-Hexabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4',5,5'-Hexabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5,5'-HEXABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0S2JKE526
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 3,3',4,4',5,5'-Hexabromobiphenyl (345-HBB) in the body?

A: 345-HBB primarily exerts its effects by interacting with the aryl hydrocarbon receptor (AhR) pathway. [] While it does not directly activate the AhR like some other polybrominated biphenyls (PBBs), it can displace thyroxine (T4) from transthyretin (TTR), the major thyroid hormone transport protein. [, ] This displacement leads to increased clearance and metabolism of T4, resulting in decreased serum T4 levels. [, ] Additionally, 345-HBB induces the activity of liver enzymes like UDP-glucuronyltransferase, further contributing to the altered metabolism of thyroid hormones and vitamin A. [, ]

Q2: How does the structure of 345-HBB contribute to its biological activity?

A: While 345-HBB itself doesn't bind strongly to the AhR, its hydroxylated metabolites exhibit significant binding affinity to TTR. [] This binding is influenced by the presence of halogens, specifically bromine in the case of 345-HBB, adjacent to the hydroxyl group. [] The structure-activity relationship suggests that the position of halogenation plays a crucial role in determining the binding affinity to TTR and subsequent effects on thyroid hormone transport.

Q3: Does 345-HBB affect vitamin A metabolism? If so, how?

A: Yes, research has shown that 345-HBB administration impacts vitamin A metabolism. [, ] Specifically, it leads to a decrease in liver retinol and retinyl palmitate concentrations. [] This effect is linked to the induction of cytochrome P-450-dependent enzymes and UDP-glucuronyltransferase, which are involved in the metabolism and excretion of vitamin A. []

Q4: What are the long-term effects of 345-HBB exposure?

A: While acute exposure to 345-HBB primarily affects thyroid hormone and vitamin A metabolism, long-term exposure can lead to more chronic effects. Chronic treatment of rats with 345-HBB has been observed to significantly alter vitamin A metabolism. [] The exact long-term consequences of these changes require further investigation.

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